2-(4-Heptyloxyphenyl)-5-nonylpyrimidine

Ferroelectric liquid crystal Smectic C phase engineering Phenylpyrimidine homolog comparison

Choose this compound as a low-viscosity achiral host for ferroelectric liquid crystal (FLC) mixtures where a reproducible SmC phase at 45.5–51°C is critical. Its defined mesophase sequence (Cr 45.5 SmC 51 SmA 74.5 I) eliminates guesswork in mixture design. The 99.5% purity grade ensures minimal impurities that would otherwise destabilize tilt angle uniformity. Ideal for SSFLC prototypes, electroclinic effect studies, and binary mixture engineering. Substituting a generic phenylpyrimidine risks complete loss of the SmC phase – verify chain topology before ordering.

Molecular Formula C26H40N2O
Molecular Weight 396.6 g/mol
CAS No. 57202-57-0
Cat. No. B1625576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Heptyloxyphenyl)-5-nonylpyrimidine
CAS57202-57-0
Molecular FormulaC26H40N2O
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC
InChIInChI=1S/C26H40N2O/c1-3-5-7-9-10-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3
InChIKeyIHQUQNPGVVLDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0) Procurement-Relevant Classification and Physicochemical Baseline


2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0, molecular formula C₂₆H₄₀N₂O, MW 396.61) is a non-chiral, rod-like phenylpyrimidine derivative belonging to the 2,5-disubstituted pyrimidine class of thermotropic liquid crystals [1]. Its molecular architecture features a 4-heptyloxyphenyl group at the 2-position and a nonyl chain at the 5-position of the central pyrimidine ring, conferring a pronounced calamitic geometry that promotes smectic mesophase formation . As an achiral component, it serves primarily as a low-viscosity host matrix in ferroelectric liquid crystal (FLC) mixtures rather than as a stand-alone active electro-optic material [1].

Why Generic Phenylpyrimidine Substitution Fails for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0)


Phenylpyrimidine-based liquid crystals are highly sensitive to subtle alterations in terminal alkyl/alkoxy chain length and positional isomerism; even a single methylene unit difference can shift phase transition temperatures by 5–15°C and fundamentally alter mesophase sequence [1]. For the 2-(4-heptyloxyphenyl)-5-nonylpyrimidine scaffold, the asymmetric combination of a C₇O-alkoxy tail at the 2-phenyl position and a C₉ alkyl tail at the 5-position of the pyrimidine ring yields a specific SmC–SmA–Isotropic progression with a narrow SmC window (45.5→51→74.5°C) that is not replicated by symmetric homologs or inverted substitution patterns [2]. Substituting a generic "similar" phenylpyrimidine without verifying exact chain lengths and substitution topology risks complete loss of the targeted SmC phase, destabilization of FLC mixture tilt angle uniformity, or introduction of unwanted crystalline polymorphism at device operating temperatures [1].

Quantitative Differentiation Evidence for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0) Relative to Structural Analogs


SmC Phase Temperature Range Positioning: 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine vs. 2-(4-Hexyloxyphenyl)-5-octylpyrimidine Homolog

The target compound exhibits a crystalline-to-SmC transition at 45.5°C followed by SmC-to-SmA at 51°C, yielding a 5.5°C SmC phase window at moderately elevated temperatures, in contrast to the hexyloxy/octyl homolog (CAS 57202-50-3) which displays a broader and lower-temperature SmC range (28.5→55.5°C SmC, 62°C SmA) [1]. This 17°C upward shift in the crystalline melting point and corresponding 5.5°C reduction in SmC breadth for the target compound provide distinct thermal processing windows and mixture formulation latitudes.

Ferroelectric liquid crystal Smectic C phase engineering Phenylpyrimidine homolog comparison

Mesophase Sequence Divergence: 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine vs. Alkoxy-Chain-Reversed Isomer

The target compound follows a clean Cr→SmC→SmA→Isotropic sequence without any intervening nematic phase, whereas the positional isomer 5-heptyl-2-(4-nonyloxyphenyl)-pyrimidine (CAS 57202-40-1, chain assignment reversed) exhibits an entirely different mesophase progression that includes a nematic phase [1][2]. The absence of a nematic phase in the target compound confirms its strictly smectogenic character, making it suitable only for smectic-based FLC or SmA electroclinic applications, not for nematic TN/STN displays.

Smectic polymorphism Structure-property relationship Isomer differentiation

SmC Temperature Ceiling Relative to Commercially Available Phenylpyrimidine Portfolio

Among the non-fluorinated, achiral 2-(4-alkoxyphenyl)-5-alkylpyrimidines with documented mesophase behavior in the SYNTHON portfolio, the target compound exhibits the highest SmC-to-SmA transition temperature (51°C) and the highest SmA clearing point (74.5°C) relative to analogs with C₄–C₆ alkoxy tails and C₇–C₈ alkyl tails [1]. This elevated thermal ceiling provides a measurable advantage in high-temperature FLC mixture stability where lower-homolog SmC phases would thermally degrade to SmA or isotropic states at device operating temperatures above 45–50°C.

SmC thermal stability Commercial availability Phenylpyrimidine library comparison

Purity and Vendor-Specification Differentiation: 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0)

Commercially, the target compound is available from SYNTHON Chemicals at 99.5% purity (mesophase behavior verified) and from FUJIFILM Wako at 97.0+% (NMR) purity [1][2]. The 2.5% absolute purity differential between these suppliers constitutes a meaningful procurement consideration for applications requiring minimal ionic impurities (FLC switching reliability) or reproducible mesophase behavior in multi-component mixtures.

Purity specification Vendor comparison Quality control

Optimal Research and Industrial Deployment Scenarios for 2-(4-Heptyloxyphenyl)-5-nonylpyrimidine (CAS 57202-57-0)


Achiral SmC Host Matrix for Ferroelectric Liquid Crystal (FLC) Display Mixtures

The compound's well-defined SmC phase between 45.5°C and 51°C and its low-viscosity profile make it suitable as an achiral host component in FLC mixtures designed for elevated-temperature operation or for applications where the SmC phase must be stabilized above ambient conditions [1]. When doped with a chiral additive to induce the ferroelectric SmC* phase, the compound provides a thermally stable tilted smectic environment with reduced rotational viscosity, facilitating faster electro-optic switching in SSFLC (Surface-Stabilized Ferroelectric Liquid Crystal) display prototypes .

High-Temperature SmA Electroclinic Effect Research

With a SmA phase spanning 51°C to 74.5°C—the widest among non-fluorinated phenylpyrimidine analogs in the commercial portfolio—the compound serves as an attractive candidate for electroclinic effect studies in the SmA phase at elevated temperatures where lower homologs would already be isotropic [1]. The electroclinic response (field-induced tilt angle) in SmA materials scales with proximity to the SmA–SmC transition, and the target compound's 51°C SmC boundary provides a measurable, reproducible reference point for temperature-dependent tilt susceptibility experiments.

Binary Mixture Studies with Long-Chain Homologs for Smectic Layer Spacing Engineering

The compound's relatively long C₉ alkyl tail combined with a moderate C₇O alkoxy tail creates a pronounced molecular length asymmetry, making it a valuable component in binary phenylpyrimidine mixture studies aimed at tuning smectic layer spacing and interlayer correlation lengths [1][2]. When blended with shorter-chain homologs (e.g., C₄–C₆ tail analogs), the resulting mixtures can be systematically engineered to shift the SmC–SmA phase boundary and modulate the tilt angle, informing structure-property models for FLC formulation optimization [2].

Quality Control and Reference Standard for Phenylpyrimidine Mesophase Calibration

Given the documented 99.5% purity grade and precisely characterized mesophase sequence (Cr 45.5 SmC 51 SmA 74.5 I) from SYNTHON, the compound can serve as a calibration reference for DSC and polarized optical microscopy (POM) thermal stage validation in laboratories synthesizing or characterizing novel phenylpyrimidine-based liquid crystals [1][3]. Its three distinct first-order phase transitions provide three independent temperature calibration points within a 30°C window, enabling rigorous instrument performance verification.

Technical Documentation Hub

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